molecular formula C25H26N6O2S B2718399 1-(4-benzylpiperidin-1-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863500-13-4

1-(4-benzylpiperidin-1-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2718399
CAS No.: 863500-13-4
M. Wt: 474.58
InChI Key: BQJSPEBBXQATFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-benzylpiperidin-1-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone features a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked ethanone-piperidinylbenzyl moiety at position 5. The 4-methoxyphenyl group may enhance solubility, while the benzylpiperidine moiety could influence blood-brain barrier permeability .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2S/c1-33-21-9-7-20(8-10-21)31-24-23(28-29-31)25(27-17-26-24)34-16-22(32)30-13-11-19(12-14-30)15-18-5-3-2-4-6-18/h2-10,17,19H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJSPEBBXQATFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCC(CC4)CC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-benzylpiperidin-1-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C24H28N4OS\text{C}_{24}\text{H}_{28}\text{N}_4\text{OS}

This structure features a benzylpiperidine moiety and a triazolopyrimidine derivative, which are known to influence various biological activities.

Research indicates that compounds with similar structures often interact with multiple biological targets. The specific mechanisms of action for this compound may include:

  • Sigma Receptor Modulation : Related compounds have shown significant affinity for sigma receptors, particularly sigma-1 and sigma-2, which are implicated in neuroprotection and pain modulation .
  • Monoamine Oxidase Inhibition : Some derivatives exhibit inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For instance, compounds featuring similar triazole structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

The neuroprotective properties of benzylpiperidine derivatives have been investigated in models of ischemia. These compounds have been shown to prolong survival times in animal models subjected to cerebral ischemia, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Case Studies

  • Sigma Receptor Affinity Study : A study synthesized a series of N-benzylpiperidine derivatives and evaluated their binding affinity to sigma receptors. The results indicated that modifications to the piperidine structure significantly influenced receptor affinity, with some compounds showing Ki values in the low nanomolar range for sigma-1 receptors .
  • Monoamine Oxidase Inhibition : Another study focused on the inhibitory activities of similar compounds against MAO-A and MAO-B. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of established MAO inhibitors, highlighting their potential as antidepressants or neuroprotective agents .

Data Tables

Compound NameSigma-1 Ki (nM)Sigma-2 Ki (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)
Compound A3.9024015.512.02
Compound B6.711004.300.75
Compound C10.50300>1006.71

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 1-(4-benzylpiperidin-1-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone in anticancer therapies. The triazole and pyrimidine moieties are known for their ability to inhibit specific cancer cell lines. For instance, derivatives of triazoles have been shown to exhibit significant cytotoxicity against various cancer cell lines, suggesting that the compound may also possess similar properties .

Neuropharmacological Effects

The benzylpiperidine structure is often associated with neuropharmacological activities. Compounds featuring this scaffold have been investigated for their roles as dopamine receptor modulators and potential treatments for neurological disorders such as Parkinson's disease and schizophrenia. The incorporation of the triazolo-pyrimidine moiety may enhance the selectivity and potency of these compounds at specific receptor sites .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of related compounds suggest that they may be effective against a range of bacterial and fungal pathogens. The presence of sulfur in the thioether group has been linked to increased antimicrobial activity, making this compound a candidate for further exploration in antibiotic development .

Case Study 1: Anticancer Activity

In a study examining a series of triazole derivatives, one compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. The structure-activity relationship indicated that modifications at the benzyl position significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Neuropharmacological Screening

A recent evaluation of piperidine derivatives revealed that compounds similar to 1-(4-benzylpiperidin-1-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone exhibited promising binding affinity for dopamine receptors. These findings suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

The triazolo[4,5-d]pyrimidine core is shared with compounds in and but differs from thieno-fused bicyclic cores (e.g., thieno[2,3-b]pyridin-4(7H)-one in ) and imidazo-pyrrolo-pyrazine derivatives (). Key distinctions include:

  • Electronic Properties: The triazolo[4,5-d]pyrimidine core is electron-deficient, favoring interactions with ATP-binding pockets in kinases, whereas thieno-fused systems () may exhibit altered π-π stacking due to sulfur incorporation .
  • Synthetic Accessibility: The target compound’s triazolo-pyrimidine core is synthesized via cyclization of aminopyrimidines, contrasting with ’s enaminone-based routes for thieno-pyridines .

Substituent Effects

Table 1: Substituent Comparison Across Analogous Compounds
Compound Core Structure R1 (Position 3) R2 (Position 7) Molecular Weight (g/mol)
Target Compound Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl (4-Benzylpiperidin-1-yl)thioethanone ~504.6 (estimated)
Compound [920390-79-0] Triazolo[4,5-d]pyrimidine Benzyl 4-Chlorophenyl-piperazinyl-ethanone ~532.1
Compound [920377-60-2] Triazolo[4,5-d]pyrimidine 4-Ethoxyphenyl Phenoxy-piperazinyl-ethanone ~546.6
Compound 5 Thieno[2,3-b]pyridin-4(7H)-one [1,2,4]Triazolo[1,5-a]pyrimidin-7-yl 3-Methyl-7-phenyl ~432.5
  • Methoxy groups improve aqueous solubility compared to ethoxy or chloro substituents .
  • Position 7 Linkers :
    • The thioether in the target compound may confer redox stability over ethers () or esters (). Piperidinyl vs. piperazinyl linkers () alter basicity, affecting cellular uptake .

Pharmacological Implications

  • Selectivity : The benzylpiperidine moiety in the target compound may enhance CNS penetration compared to piperazinyl analogs (), which are more polar .
  • Potency : Chlorophenyl substituents () often increase binding affinity but reduce solubility, whereas methoxy/ethoxy groups balance these properties .
  • Metabolic Stability : Ethoxy groups () are metabolically labile due to O-dealkylation, while methoxy groups offer intermediate stability .

Q & A

Q. What are the recommended synthetic routes for 1-(4-benzylpiperidin-1-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the triazolo[4,5-d]pyrimidine core via cyclization reactions. For example, azide-alkyne cycloaddition (e.g., Cu-catalyzed) can generate the triazole ring .
  • Step 2 : Introduction of the 4-methoxyphenyl group at position 3 of the triazolo-pyrimidine via nucleophilic substitution or palladium-catalyzed coupling .
  • Step 3 : Thioether linkage formation using a thiol nucleophile (e.g., NaSH or thiourea) to attach the 4-benzylpiperidine-ethanone moiety .
    Key Considerations : Monitor reaction progress via HPLC or TLC, and optimize solvent systems (e.g., DMF or THF) for solubility .

Q. How can researchers confirm the structural integrity of this compound?

  • Spectroscopic Methods :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, triazole protons at ~8.5 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass accuracy.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., confirming the triazole-pyrimidine fusion pattern) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • In vitro kinase inhibition assays : Test against kinases (e.g., EGFR or CDK2) due to structural similarity to triazolo-pyrimidine kinase inhibitors .
  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

  • Case Example : If antimicrobial activity varies between assays, consider:
    • Experimental variables : Standardize inoculum size, incubation time, and solvent controls (e.g., DMSO ≤0.1%) .
    • Metabolic stability : Test compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) using LC-MS .
    • Target engagement : Use SPR or ITC to measure direct binding to suspected targets (e.g., bacterial topoisomerases) .

Q. What strategies optimize the reaction yield of the thioether linkage?

  • Catalyst screening : Test Pd(PPh3_3)4_4 or NiCl2_2/dppe for cross-coupling reactions .
  • Solvent optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance nucleophilicity of the thiol group .
  • Temperature control : Perform reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics .

Q. How does the 4-methoxyphenyl substituent influence the compound’s stability?

  • Photodegradation studies : Expose to UV light (254 nm) and monitor decomposition via HPLC. Methoxy groups may reduce stability by increasing electron density in the aromatic ring .
  • Hydrolytic stability : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to assess susceptibility to esterase-like cleavage .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1HCL) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.